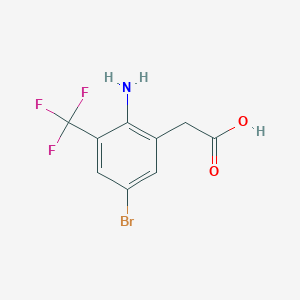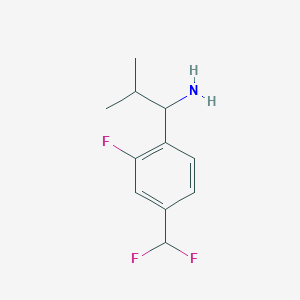
2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetic acid is an organic compound that features a bromine atom, an amino group, and a trifluoromethyl group attached to a phenyl ring, with an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable phenylacetic acid derivative, followed by the introduction of the trifluoromethyl group through a suitable reagent such as trifluoromethyl iodide. The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and amination steps, as well as the use of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenylacetic acid derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Phenylacetic acid derivatives.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
科学研究应用
2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
作用机制
The mechanism of action of 2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom and amino group can participate in various binding interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)phenylacetic acid: Similar structure but lacks the bromine and amino groups.
2-Amino-3-(trifluoromethyl)benzoic acid: Contains an amino and trifluoromethyl group but differs in the position of the functional groups.
2-Methyl-4-(trifluoromethyl)phenylacetic acid: Similar structure but with a methyl group instead of an amino group.
Uniqueness
2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the bromine and amino groups provide sites for further chemical modification and interaction with biological targets.
属性
分子式 |
C9H7BrF3NO2 |
|---|---|
分子量 |
298.06 g/mol |
IUPAC 名称 |
2-[2-amino-5-bromo-3-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H7BrF3NO2/c10-5-1-4(2-7(15)16)8(14)6(3-5)9(11,12)13/h1,3H,2,14H2,(H,15,16) |
InChI 键 |
IWGAUQNBSMKUKE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1CC(=O)O)N)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B12961405.png)

![(R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12961413.png)
![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)








